Mexazolam - 31868-18-5

Mexazolam

Catalog Number: EVT-275963
CAS Number: 31868-18-5
Molecular Formula: C18H16Cl2N2O2
Molecular Weight: 363.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mexazolam is an oxazolobenzodiazepine and a hemiaminal ether.
Mexazolam (CS-386) is a benzodiazepine indicated for the treatment of anxiety with or without psychoneurotic conditions. Mexazolam's structure is similar to that of other benzodiazepines such as [oxazolam] and [cloxazolam]. The use of benzodiazepines in the treatment of anxiety is generally a second line measure.
Mexazolam (marketed under the trade names Melex and Sedoxil) is a drug which is a benzodiazepine derivative. Mexazolam has been trialed for anxiety and was found to be effective in alleviating anxiety at one week follow-up, however, after three weeks of therapy mexazolam had lost its therapeutic anxiolytic properties becoming no more effective than placebo, presumably due to benzodiazepine tolerance. Mexazolam is metabolised via the CYP3A4 pathway. HMG-CoA reductase inhibitors including simvastatin, simvastatin acid, lovastatin, fluvastatin, atorvastatin and cerivastatin inhibit the metabolism of mexazolam, but not the HMG-CoA reductase inhibitor pravastatin.
Source and Classification

Mexazolam is chemically identified by the International Union of Pure and Applied Chemistry name 7-chloro-2-(2-methyl-2H-1,3-benzodiazepin-4(5H)-yl)benzothiazole. Its molecular formula is C18H16Cl2N2O2C_{18}H_{16}Cl_{2}N_{2}O_{2}, with a molecular weight of approximately 363.2 g/mol . The compound has been extensively studied within the pharmaceutical sciences, particularly for its synthesis methods and pharmacological applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of mexazolam involves several chemical reactions that lead to the formation of its oxazolo-benzodiazepine structure. Key methods include:

  • Friedel-Crafts Acylation: This classical method is often employed to introduce acyl groups into aromatic compounds, which can be precursors in the synthesis of benzodiazepines.
  • Grignard Reaction: Utilized for forming carbon-carbon bonds, this reaction can be adapted to synthesize intermediates required for mexazolam.
  • Retrosynthetic Analysis: This approach allows chemists to work backward from the target molecule to identify suitable precursors and reaction pathways .

Recent advancements have introduced more sophisticated methodologies involving catalytic transformations and heterocyclic system syntheses, enhancing yields and reducing reaction times .

Molecular Structure Analysis

Structure and Data

The molecular structure of mexazolam features a complex arrangement that includes:

  • Oxazolo-benzodiazepine Ring System: This core structure is responsible for the compound's pharmacological activity.
  • Chlorine Substituents: The presence of chlorine atoms at specific positions on the benzene rings contributes to the compound's reactivity and biological activity.

The canonical SMILES representation of mexazolam is CC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl, which illustrates its intricate molecular architecture .

Chemical Reactions Analysis

Reactions and Technical Details

Mexazolam undergoes various chemical reactions, including:

  • Oxidation Reactions: These reactions can modify functional groups within the molecule, potentially altering its pharmacological properties.
  • Reduction Reactions: Such reactions may lead to the formation of active or inactive metabolites.
  • Substitution Reactions: These are critical in modifying the benzodiazepine core to enhance therapeutic efficacy or reduce side effects .

The understanding of these reactions is essential for optimizing synthetic routes and improving the drug's therapeutic profile.

Mechanism of Action

Process and Data

Mexazolam exerts its anxiolytic effects primarily through modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. Specifically, it enhances GABA's inhibitory action at the GABA-A receptor, leading to increased neuronal inhibition. This mechanism results in reduced anxiety levels and promotes sedation.

Pharmacokinetic studies indicate that after oral administration, mexazolam is metabolized into active metabolites such as chloronordiazepam and chloroxazepam, which contribute to its therapeutic effects. The time-to-peak plasma concentration for these metabolites typically occurs within 1–2 hours post-administration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mexazolam exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.
  • Melting Point: The melting point ranges around 150–155 °C.

These properties influence its formulation in pharmaceutical preparations and affect its bioavailability .

Applications

Scientific Uses

Mexazolam has significant applications in both clinical settings and scientific research:

  • Clinical Use: Primarily prescribed for anxiety disorders, it has shown efficacy in reducing anxiety symptoms as demonstrated through various clinical trials.
  • Research Applications: In scientific studies, mexazolam serves as a model compound for investigating benzodiazepine pharmacology, exploring new synthesis methods, and understanding drug metabolism pathways .
Introduction to Mexazolam in Neuropharmacological Research

Historical Context and Development of Benzodiazepine Derivatives

The benzodiazepine class emerged from serendipitous discoveries in the mid-20th century. Chlordiazepoxide (Librium), synthesized in 1955 by Leo Sternbach at Hoffmann-La Roche, marked the dawn of this therapeutic revolution, offering a safer alternative to barbiturates due to its higher therapeutic index and reduced respiratory depression risk [3] [4]. Diazepam (Valium) followed, becoming emblematic of widespread anxiolytic use. However, first-generation benzodiazepines carried significant burdens of sedation, cognitive impairment, and dependence potential, driving medicinal chemistry efforts towards structurally modified derivatives with improved receptor subtype selectivity [4] [8].

Mexazolam (CS-386) emerged from systematic exploration of the benzodiazepine scaffold by Sankyo researchers in the late 1960s. Synthesized through a Schiff base formation between 2-amino-2',5-dichlorobenzophenone and an appropriate amino acid derivative, followed by cyclization, it incorporated an oxazolo ring fused to the diazepine nucleus—a structural modification designed to alter pharmacokinetic and pharmacodynamic properties [9]. Preclinical characterization revealed its potent anxiolytic effects in conflict-punishment models in monkeys with reduced muscle relaxant and ataxic effects compared to diazepam, suggesting a potentially improved clinical profile [9]. This positioned Mexazolam within the "second-generation" benzodiazepines aiming for enhanced therapeutic specificity.

Table 1: Structural Evolution of Selected Benzodiazepine Derivatives

CompoundKey Structural FeaturesYear IntroducedPrimary Indications
ChlordiazepoxideAminobenzodiazepine with N-oxide moiety1960Anxiety, Alcohol withdrawal
Diazepam1,4-Benzodiazepine with methyl and phenyl groups1963Anxiety, Seizures, Muscle spasm
MexazolamOxazolobenzodiazepine with chloro substituents1980s (Approx)Generalized Anxiety Disorder
AlprazolamTriazolobenzodiazepine (triazolo ring fusion)1981Panic Disorder, GAD

Mexazolam’s Position in the Anxiolytic Pharmacopeia

Mexazolam occupies a distinct niche within the anxiolytic armamentarium due to its balanced receptor interaction profile and metabolic characteristics. Its affinity targets the Benzodiazepine Binding Site (BZBS) at the α/γ subunit interface of synaptic GABAA receptors, predominantly those containing α₁, α₂, α₃, or α₅ subunits, which mediate anxiolysis with potentially less sedation than those involving α₁ subunits strongly linked to hypnotic effects [2] [8]. Quantitative receptor binding studies indicate its high potency, with an estimated 1.67 mg of Mexazolam equating to 5 mg of diazepam in anxiolytic effect [1]. Crucially, clinical psychomotor studies demonstrate that therapeutic doses (typically 1mg TID) alleviate anxiety symptoms in Generalized Anxiety Disorder (GAD) without significantly impairing critical flicker fusion threshold, motor reaction time, or recognition reaction time compared to placebo—a key differentiator from older benzodiazepines often causing noticeable psychomotor slowing [5].

Its pharmacodynamic advantages are complemented by a predictable metabolic pathway. Mexazolam undergoes rapid and extensive hepatic biotransformation primarily via CYP3A4, generating active metabolites: chlorodesmethyldiazepam (delorazepam) and lorazepam (chloroxazepam) [1] [2]. This metabolic cascade contributes to its clinical effects, though the parent compound possesses intrinsic activity. Importantly, its metabolism is susceptible to modulation by co-administered drugs. HMG-CoA reductase inhibitors (statins) like simvastatin, lovastatin, fluvastatin, atorvastatin, and cerivastatin inhibit CYP3A4, thereby inhibiting Mexazolam metabolism and potentially increasing its plasma concentration and effect duration. Conversely, pravastatin, not metabolized by CYP3A4, lacks this interaction [1] [6]. Protein binding exceeding 90% further influences its pharmacokinetic behavior [2].

Table 2: Comparative Anxiolytic Profile of Mexazolam vs. Reference Benzodiazepines

Pharmacological ParameterMexazolamDiazepamAlprazolamClinical Implication
Relative Potency (Diazepam=1)~3.01.0~10-20High potency allows lower therapeutic doses
Onset of Anxiolytic ActionRapid (within 1 week)RapidRapidEffective for acute anxiety symptom relief [5]
Psychomotor Impairment (Therapeutic Doses)Minimal [5]ModerateModerate to SevereLower risk of sedation-related accidents, better functional capacity
Primary Active MetabolitesDelorazepam, LorazepamDesmethyldiazepam, Oxazepamα-HydroxyalprazolamComplex metabolism contributing to effect profile
Key CYP MetabolismCYP3A4CYP2C19, CYP3A4CYP3A4Predictable drug interaction profile

Theoretical Frameworks for Benzodiazepine Efficacy in Anxiety Modulation

Mexazolam's therapeutic efficacy is fundamentally grounded in the GABAergic hypothesis of anxiety, which posits that pathological anxiety states involve deficient inhibitory GABAergic neurotransmission relative to excitatory (primarily glutamatergic) tone. Benzodiazepines function as positive allosteric modulators (PAMs) at GABAA receptors, which are pentameric ligand-gated chloride channels typically comprising 2α, 2β, and 1γ subunit (e.g., α₁β₂γ₂, α₂β₃γ₂) [8]. Mexazolam binds with high affinity to a specific extracellular site at the α+ subunit interface (the canonical BZBS). This binding induces a conformational change that enhances the receptor's affinity for the endogenous neurotransmitter GABA without directly activating the channel or altering maximal GABA efficacy [8] [2].

Upon GABA binding, the channel opens more frequently or remains open longer, facilitating increased chloride ion (Cl⁻) influx into the neuron. This hyperpolarizes the neuronal membrane, raising the threshold for action potential generation and thus dampening neuronal excitability within key neural circuits implicated in anxiety, particularly the amygdala, prefrontal cortex, hippocampus, and bed nucleus of the stria terminalis (BNST) [3] [8]. Mexazolam's binding involves critical interactions, notably a hydrogen bond between a chlorine atom in its structure and a histidine residue (e.g., His102 in α₁) within the binding pocket—a residue conserved in BZD-sensitive α subunits (α₁, α₂, α₃, α₅) but replaced by arginine in insensitive subunits (α₄, α₆) [8].

Beyond the canonical high-affinity site, mechanistic studies suggest Mexazolam, like diazepam, may exhibit biphasic concentration-response relationships. At higher therapeutic concentrations, it potentially engages lower-affinity transmembrane domain (TMD) binding sites at subunit interfaces (e.g., α⁺/β⁻, γ⁺/β⁻). These sites overlap with those bound by anesthetics (e.g., propofol, etomidate) and neurosteroids and may contribute to modulatory effects, particularly at higher doses or during peak absorption phases [8]. The functional consequence of this multi-site modulation is a robust amplification of phasic (synaptic) inhibitory postsynaptic currents (IPSCs), effectively increasing the gain of GABAergic inhibition within anxiety-related neural networks and restoring inhibitory control over maladaptive fear and arousal responses [4] [8].

Table 3: Mexazolam's Neuropharmacological Properties and GABAA Receptor Interactions

PropertyMexazolam CharacteristicsFunctional Consequence
Primary Molecular TargetGABAA Receptor Benzodiazepine Site (α+ interface)Allosteric enhancement of GABA-induced chloride currents
Mechanism of ActionPositive Allosteric Modulator (PAM)Increased frequency/duration of GABAA channel opening → Neuronal hyperpolarization
Key Binding DeterminantsHistidine residue (α subunit), Aromatic residues (π-stacking), Chlorine interaction (H-bond)High-affinity binding specific to BZD-sensitive GABAA receptor subtypes
Metabolic PathwayHepatic CYP3A4 → Active metabolites (Delorazepam, Lorazepam) [1] [2]Contributes to sustained anxiolytic effect; Source of drug interactions (CYP3A4 inhibitors)
Putative Secondary SitesTransmembrane Domain interfaces (e.g., α⁺/β⁻)Potential contribution to full spectrum of effects at higher concentrations
Net Neural EffectEnhanced GABAergic inhibition in limbic and cortical circuitsReduction in pathological anxiety, worry, and hyperarousal

Properties

CAS Number

31868-18-5

Product Name

Mexazolam

IUPAC Name

10-chloro-11b-(2-chlorophenyl)-3-methyl-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

InChI

InChI=1S/C18H16Cl2N2O2/c1-11-10-24-18(13-4-2-3-5-15(13)20)14-8-12(19)6-7-16(14)21-17(23)9-22(11)18/h2-8,11H,9-10H2,1H3,(H,21,23)

InChI Key

ANUCDXCTICZJRH-UHFFFAOYSA-N

SMILES

CC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl

Solubility

Soluble in DMSO, not in water

Synonyms

10-chloro-2,3,7,11b-tetrahydro-3-methyl-11b-(2-chlorophenyl)oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one
CS 386
CS-386
mexazolam

Canonical SMILES

CC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.